molecular formula C10H11BF3K B13476050 Potassium (4-(but-3-en-1-yl)phenyl)trifluoroborate

Potassium (4-(but-3-en-1-yl)phenyl)trifluoroborate

Cat. No.: B13476050
M. Wt: 238.10 g/mol
InChI Key: SOMVCXDAYSDTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The unique structure of potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide makes it a valuable reagent in organic synthesis, offering advantages such as moisture and air stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide typically involves the reaction of 4-(but-3-en-1-yl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide, often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide in cross-coupling reactions involves the transmetalation step, where the organotrifluoroborate transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The compound’s stability and reactivity make it an efficient reagent in these reactions .

Comparison with Similar Compounds

Comparison: Potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide is unique due to its but-3-en-1-yl substituent, which provides additional reactivity and versatility in synthetic applications. Compared to other potassium organotrifluoroborates, it offers distinct advantages in terms of stability and ease of handling .

Properties

Molecular Formula

C10H11BF3K

Molecular Weight

238.10 g/mol

IUPAC Name

potassium;(4-but-3-enylphenyl)-trifluoroboranuide

InChI

InChI=1S/C10H11BF3.K/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14;/h2,5-8H,1,3-4H2;/q-1;+1

InChI Key

SOMVCXDAYSDTRI-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)CCC=C)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.